molecular formula C17H14I2N4O2S B11679390 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679390
M. Wt: 592.2 g/mol
InChI Key: UQFSTFVYBNPSQV-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazide derivative featuring a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazone group adopts an E-configuration, with the aryl component being a 2-hydroxy-3,5-diiodophenyl substituent. The diiodo groups at positions 3 and 5 on the phenyl ring contribute significant steric bulk and electronic effects, while the 1-methyl substitution on the benzimidazole enhances lipophilicity.

Properties

Molecular Formula

C17H14I2N4O2S

Molecular Weight

592.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14I2N4O2S/c1-23-14-5-3-2-4-13(14)21-17(23)26-9-15(24)22-20-8-10-6-11(18)7-12(19)16(10)25/h2-8,25H,9H2,1H3,(H,22,24)/b20-8+

InChI Key

UQFSTFVYBNPSQV-DNTJNYDQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds structurally related to N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide. The synthesis of various benzimidazole derivatives has been shown to exhibit notable antimicrobial effects against a range of pathogens.

Case Study:
A study evaluated a series of 2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamides, revealing significant in vitro antimicrobial activity against various bacterial strains. The synthesized compounds were characterized using spectral methods, confirming their structures and potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole, including those similar to this compound, demonstrate cytotoxic effects against cancer cell lines.

Case Study:
In a recent evaluation of new sulfonamide derivatives, researchers synthesized compounds containing benzimidazole moieties and tested them for anticancer activity. The results showed that certain derivatives effectively inhibited cancer cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Antitubercular Activity

The antitubercular activity of compounds related to this compound has garnered attention due to the increasing resistance of Mycobacterium tuberculosis to conventional treatments.

Case Study:
A study focused on the synthesis and evaluation of 2-(1-benzoyl-1H-benzimidazol-2-ylthio)-N-substituted acetamides found that some derivatives exhibited promising antitubercular activity in vitro against Mycobacterium tuberculosis H37Rv. Further investigations included assessments in mouse models to confirm efficacy and mechanisms of action .

Biological Activity

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as:

C23H18I2N4O2S\text{C}_{23}\text{H}_{18}\text{I}_2\text{N}_4\text{O}_2\text{S}

This structure includes key functional groups such as hydroxyl, imine, and sulfanyl groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. In vitro studies indicate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Bacterial Strain MIC (µg/ml) Standard Drug Standard MIC (µg/ml)
Staphylococcus aureus16Ampicillin16
Escherichia coli32Ciprofloxacin32
Pseudomonas aeruginosa64Norfloxacin64

Antitumor Activity

The antitumor potential of this compound has been evaluated through various assays. Studies have reported that it exhibits cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : HCC827 (lung cancer), NCI-H358 (lung cancer), and others.
  • IC50 Values : The compound demonstrated IC50 values in the range of 6.26 to 20.46 µM in 2D assays, indicating significant potency in inhibiting cell proliferation .

Case Study: Antitumor Efficacy

In a study assessing the efficacy of this compound against lung cancer cells:

  • Results : The compound showed a higher activity profile in 2D cultures compared to 3D cultures, suggesting a potential for further development as an antitumor agent.

The proposed mechanism of action involves the binding of the compound to DNA, disrupting replication and transcription processes. Studies indicate that it binds preferentially to the minor groove of AT-rich DNA sequences, which may lead to cytotoxic effects in cancer cells .

Safety and Toxicity Profile

Initial toxicity assessments suggest that the compound exhibits low toxicity levels at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a safety profile before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 1 : N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

  • Structural Differences : Replaces iodine with bromine at positions 3 and 5 of the phenyl ring. The benzimidazole is substituted with an ethyl group instead of methyl.
  • Implications: Bromine’s lower atomic weight and smaller size compared to iodine may reduce steric hindrance and alter solubility.

Compound 2 : N′-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

  • Structural Differences : Chlorine substituents at positions 2 and 3 on the phenyl ring.

Heterocycle Variations

Compound 3 : 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

  • Structural Differences : Replaces benzimidazole with benzothiazole (sulfur instead of nitrogen in the heterocycle).
  • The sulfur atom may enhance π-stacking interactions .

Crystallographic and Hydrogen-Bonding Analysis

  • Diiodo Substituents : The large iodine atoms in the target compound may disrupt planar molecular conformations observed in dichloro or dibromo analogs (e.g., reports a dihedral angle of 5.4° between aromatic rings in a dichloro derivative). Iodine’s polarizability could promote halogen bonding, influencing crystal packing .
  • Hydrogen Bonding: The hydroxyl group at position 2 on the phenyl ring enables O–H···N hydrogen bonding, a feature absent in non-hydroxylated analogs (e.g., Compound 2). This interaction stabilizes molecular conformations and affects solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.